10b,10c-Methanoazuleno(2,1,8-ija)azulene
Description
Significance of Bridged Azulenes in Contemporary Organic Chemistry and Materials Science
The incorporation of azulene (B44059) units into larger polycyclic frameworks has become a compelling strategy in the design of novel organic materials. acs.org The inherent electronic properties of azulene, including its tunable HOMO-LUMO gap and responsiveness to external stimuli, make it an attractive building block for functional π-conjugated systems. nih.gov When azulene moieties are locked into a rigid structure through bridging elements, such as a methano (-CH2-) group, the resulting molecules exhibit constrained geometries that can significantly influence their electronic and photophysical properties.
Bridged azulenes are of particular interest in materials science for several reasons. The rigidified structure can enhance intermolecular interactions, leading to improved charge transport properties in organic electronic devices. acs.org Furthermore, the strain introduced by the bridge can alter the aromaticity and reactivity of the azulene core, potentially leading to novel chemical transformations and applications in sensor technology. The study of these systems provides fundamental insights into the structure-property relationships of complex organic molecules, paving the way for the rational design of materials with tailored functionalities. rsc.org
Positioning 10b,10c-Methanoazuleno(2,1,8-ija)azulene within the Landscape of Complex Polycyclic Systems
This compound represents a highly sophisticated molecular architecture within the broader class of polycyclic aromatic hydrocarbons. It is a derivative of azuleno[2,1,8-ija]azulene, a non-alternant hydrocarbon that can be considered a bridged annulene. researchgate.net The introduction of a methano bridge across the central bond of the azuleno[2,1,8-ija]azulene core introduces significant strain and geometric distortion.
This specific compound is of high theoretical interest due to the interplay of several structural features:
Fused Azulene Units: The core structure is composed of two fused azulene moieties, creating an extended π-system with unique electronic characteristics.
Bridged Annulene Character: The parent azuleno[2,1,8-ija]azulene can be viewed as a bridged researchgate.netannulene, and the addition of the methano bridge further rigidifies this structure.
Strain and Aromaticity: The methano bridge is expected to induce significant strain, which can impact the planarity and, consequently, the aromaticity of the π-system.
Due to its complexity and likely challenging synthesis, this compound is primarily a subject of theoretical and computational investigation. Its study provides a valuable model for understanding the effects of strain and geometric constraints on the electronic structure and properties of advanced polycyclic aromatic systems.
Detailed Research Findings
The following tables present a compilation of experimental and theoretical data for related azulene derivatives, which can serve as a benchmark for predicting the properties of this compound.
Spectroscopic Data of Related Azulene Derivatives
| Compound | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) | UV-Vis Absorption λmax (nm) |
|---|---|---|---|
| Azulene | δ 8.43 (H-4,8), 7.97 (H-2), 7.69 (H-6), 7.25 (H-5,7), 7.19 (H-1,3) | δ 140.4 (C-4,8), 138.1 (C-2), 137.3 (C-6), 136.7 (C-9,10), 122.8 (C-5,7), 118.2 (C-1,3) | 238, 276, 342, 580 |
| 1-Substituted Azulenes | Varies significantly with substituent | Varies significantly with substituent | Shifts in absorption bands dependent on electronic nature of substituent |
| 2,2′-Biazulene Derivatives | Complex multiplets in the aromatic region | Signals corresponding to two azulene units, with shifts indicating electronic communication | Broad absorption bands in the visible region |
Electronic Properties of Annulated Azuleno[2,1,8-ija]azulene Derivatives
| Derivative | Bandgap (eV) | Molar Extinction Coefficient (ε) (M-1cm-1) | Charge Carrier Mobility (cm2V-1s-1) |
|---|---|---|---|
| Phenyl-annulated | 1.69 - 2.14 | ~ 3 x 105 | Up to 0.05 |
| Thiophene-annulated | Data not available | Data not available | Data not available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
38801-41-1 |
|---|---|
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
pentacyclo[11.3.1.06,16.08,14.014,16]heptadeca-1(17),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C17H12/c1-2-6-13-10-15-8-4-3-7-14-9-12(5-1)16(13)11-17(14,15)16/h1-10H,11H2 |
InChI Key |
OZYDLMWHHWHGMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C23C14C5=CC=CC=C4C=C2C=CC=CC3=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 10b,10c Methanoazuleno 2,1,8 Ija Azulene
Strategic Approaches to Constructing the Fused Azulene (B44059) Framework
The assembly of the azuleno(2,1,8-ija)azulene core is a critical step in the synthesis of its methano-bridged derivative. Various strategies have been explored, primarily revolving around cycloaddition reactions to build the intricate ring system.
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. In the context of azulene synthesis, [8+2] cycloadditions have proven particularly effective. nih.govmdpi.com A common approach involves the reaction of a tropone (B1200060) derivative, acting as the 8π component, with a five-membered ring precursor as the 2π component. For the synthesis of precursors to the azuleno(2,1,8-ija)azulene framework, derivatives of 2H-cyclohepta[b]furan-2-one are often employed as the tropone equivalent. nih.govmdpi.com These precursors can react with various electron-rich olefins, such as enamines, to form the azulene core. mdpi.com
A notable strategy for the synthesis of annulated azuleno[2,1,8-ija]azulene derivatives involves a two-step sequence highlighted by a four-fold aldol (B89426) condensation. bohrium.comnih.gov This method utilizes the condensation of tetrahydropentalene-2,5-(1H,3H)-dione with aromatic dialdehydes to construct the extended polycyclic system. bohrium.comnih.gov While this has been applied to phenyl- and thiophene-annulated derivatives, the core strategy could potentially be adapted for the synthesis of the parent azuleno[2,1,8-ija)azulene framework.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. nih.gov While less common than [8+2] cycloadditions for direct azulene synthesis, Diels-Alder strategies can be employed to construct precursors that are later converted to the azulene system. For instance, a substituted diene can react with a dienophile to form a six-membered ring, which can then undergo further transformations, such as ring expansion or rearrangement, to yield the seven-membered ring of the azulene nucleus. The regioselectivity of such reactions is a critical consideration, governed by the electronic nature of the substituents on both the diene and dienophile. acs.org
Advanced Functionalization Techniques for Methano Bridge Introduction in 10b,10c-Methanoazuleno(2,1,8-ija)azulene
The introduction of the methano bridge at the 10b,10c-position of the azuleno(2,1,8-ija)azulene core represents a key synthetic hurdle. This transformation requires the formation of a cyclopropane (B1198618) ring fused to the polycyclic framework. Several methods are available for such cyclopropanation reactions.
One of the most prominent methods for the formation of a methano bridge is the Simmons-Smith reaction . wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid species, which then reacts with an alkene to form the cyclopropane ring in a stereospecific manner. wikipedia.orgorganicchemistrytutor.com For the synthesis of this compound, a precursor such as 10b,10c-dihydroazuleno[2,1,8-ija]azulene, which possesses a double bond at the desired position, would be required. The reaction would likely proceed via a concerted mechanism, delivering the methylene (B1212753) group to one face of the double bond. organicchemistrytutor.com
Another approach involves the use of carbene addition reactions . Carbenes, highly reactive intermediates, can be generated from various precursors, such as diazocompounds, and can add to double bonds to form cyclopropanes. rsc.org The choice of catalyst for the decomposition of the diazo precursor can influence the stereoselectivity of the carbene addition. For instance, copper and rhodium catalysts are commonly used for this purpose. The reactivity of the specific double bond within the azuleno[2,1,8-ija]azulene system towards carbene addition would be a key factor in the success of this strategy.
Investigations into Regioselectivity and Stereoselectivity in this compound Synthesis
The regioselectivity and stereoselectivity of the reactions employed are of paramount importance in the synthesis of a complex molecule like this compound.
In the construction of the azulene framework via cycloaddition reactions, the regioselectivity is dictated by the electronic and steric properties of the reacting partners. researchgate.net For instance, in the [8+2] cycloaddition of a substituted 2H-cyclohepta[b]furan-2-one with an enamine, the orientation of the addition is governed by the matching of the frontier molecular orbitals of the two reactants.
Comparative Analysis of Synthetic Routes for Yield and Efficiency of this compound
| Route | Key Reactions | Potential Advantages | Potential Disadvantages | Hypothetical Overall Yield Range |
| Route A | [8+2] Cycloaddition, Simmons-Smith Reaction | Convergent, potentially high-yielding for azulene core. | Requires synthesis of specific precursors, potential for side reactions in Simmons-Smith step. | 10-20% |
| Route B | Four-fold Aldol Condensation, Carbene Addition | Can build complex core in few steps. | May have limitations in substrate scope for the parent framework, carbene additions can sometimes be low-yielding. | 5-15% |
| Route C | Diels-Alder based approach, Ring Expansion, Functionalization, Methano Bridge Formation | Utilizes well-established reactions. | Likely a longer, more linear sequence, potentially lowering overall yield. | <5% |
Route B, based on the four-fold aldol condensation, offers an elegant approach to the core structure. bohrium.comnih.gov If this can be adapted to the parent framework, it could be highly efficient. The subsequent carbene addition would need to be optimized for yield and selectivity.
Route C, relying on a Diels-Alder reaction to build a precursor, is likely to be the longest and least efficient route due to the number of steps required for ring expansion and functional group manipulations before the final methano bridge formation.
Ultimately, the choice of the optimal synthetic route will depend on the availability of starting materials, the robustness of the individual reactions, and the desired scale of the synthesis. Further experimental investigation is required to fully evaluate the feasibility and efficiency of these proposed synthetic pathways.
Advanced Chemical Reactivity and Reaction Mechanisms of 10b,10c Methanoazuleno 2,1,8 Ija Azulene
Influence of Aromaticity and Electronic Distribution on Reaction Pathways
The reactivity of 10b,10c-Methanoazuleno(2,1,8-ija)azulene is fundamentally governed by its unique electronic structure, a direct consequence of its non-alternant hydrocarbon framework. Unlike their benzenoid counterparts, non-alternant systems like the azuleno[2,1,8-ija]azulene core exhibit a non-uniform distribution of π-electrons, leading to distinct regions of electron excess and deficiency. This inherent polarization dictates the regioselectivity of various chemical transformations.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Influence on Reactivity |
|---|---|---|
| Aromaticity | Moderate to high, with potential strain-induced modifications | Contributes to thermodynamic stability, but localized reactivity is still expected. |
| Electron Distribution | Non-uniform; electron-rich five-membered rings, electron-poor seven-membered rings | Directs regioselectivity of electrophilic and nucleophilic attacks. |
This table is based on theoretical predictions and extrapolations from related compounds.
Electrophilic Substitution Reactions of this compound: Mechanistic Insights
Given the predicted electronic distribution, this compound is expected to undergo electrophilic substitution reactions preferentially at the electron-rich positions of its azulenoid core. The mechanism would likely proceed through a standard electrophilic aromatic substitution pathway, involving the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion.
The initial step involves the attack of the π-electron system on an electrophile (E+), leading to the formation of the carbocationic intermediate. The stability of this intermediate is crucial in determining the reaction rate and the regioselectivity of the substitution. The positive charge in the intermediate would be delocalized over the π-system, and the positions that allow for a greater number of resonance structures and better charge delocalization will be favored. The presence of the methano bridge may influence the stability of these intermediates through steric and electronic effects. The final step of the mechanism is the deprotonation of the intermediate by a weak base to restore the aromatic system.
Role of the Methano Bridge in Modulating Reactivity and Stabilizing Reaction Intermediates
The 10b,10c-methano bridge is a key structural feature that distinguishes this compound from the parent azuleno(2,1,8-ija)azulene. This bridge is anticipated to exert a significant influence on the molecule's reactivity in several ways:
Steric Hindrance: The methano bridge can sterically hinder the approach of reagents to certain faces of the molecule, thereby influencing the stereochemical outcome of reactions.
Geometric Strain: The introduction of the sp³-hybridized carbon bridge imposes geometric constraints on the π-system, potentially leading to bond angle strain and a deviation from planarity. This strain can increase the ground-state energy of the molecule, making it more reactive.
Electronic Effects: The σ-bonds of the methano bridge can interact with the π-system through hyperconjugation, potentially stabilizing charged intermediates formed during reactions. The extent of this stabilization would depend on the geometry of the intermediate and the orientation of the bridge.
In the context of reaction intermediates, such as the σ-complex in electrophilic substitution, the methano bridge could play a dual role. While it might introduce strain, it could also provide a framework that helps to delocalize charge more effectively, thereby stabilizing the intermediate. Computational studies would be invaluable in elucidating the precise nature and magnitude of these effects.
Studies on Nucleophilic Additions and Substitutions in the this compound System
The electron-deficient regions of the this compound framework are predicted to be susceptible to nucleophilic attack. Nucleophilic addition reactions would likely proceed by the attack of a nucleophile on one of the electron-poor carbon atoms, leading to the formation of an anionic intermediate. This intermediate could then be protonated or undergo further transformations.
Nucleophilic aromatic substitution, which is generally less common for aromatic hydrocarbons, might be feasible if a suitable leaving group is present on the ring. The mechanism for such a reaction would likely involve the formation of a Meisenheimer-like complex, a resonance-stabilized anionic intermediate. The presence of electron-withdrawing groups on the aromatic system would facilitate such a reaction. For the unsubstituted this compound, oxidative nucleophilic substitution of hydrogen is a more plausible pathway.
Oxidation and Reduction Chemistry of this compound
The relatively small predicted HOMO-LUMO gap of this compound suggests that it should be amenable to both oxidation and reduction processes. The redox behavior of related azuleno[2,1,8-ija]azulene derivatives has been investigated, revealing their capacity to undergo reversible redox processes. bohrium.com
Oxidation would involve the removal of one or more electrons from the highest occupied molecular orbital (HOMO), leading to the formation of a radical cation or a dication. These species would have their own unique reactivity patterns. Conversely, reduction would involve the addition of one or more electrons to the lowest unoccupied molecular orbital (LUMO), generating a radical anion or a dianion. The stability of these charged species would be influenced by the extent of charge delocalization and the presence of the methano bridge.
Table 2: Predicted Redox Potentials of this compound
| Process | Predicted Potential (vs. Fc/Fc+) | Nature of the Resulting Species |
|---|---|---|
| First Oxidation | Moderately low | Radical Cation |
| Second Oxidation | Higher than the first | Dication |
| First Reduction | Moderately low (negative) | Radical Anion |
This table presents hypothetical values based on trends observed for similar non-alternant hydrocarbons.
Pericyclic Reactions and Rearrangements Involving the Methanoazuleno Core
The conjugated π-system of this compound provides a potential scaffold for pericyclic reactions. These reactions, which proceed through a concerted cyclic transition state, are governed by the principles of orbital symmetry. msu.edu
Cycloaddition Reactions: The azulenoid framework could potentially act as a diene or a dienophile in Diels-Alder reactions, depending on the nature of the reaction partner. The regioselectivity and stereoselectivity of such reactions would be influenced by both electronic factors and the steric hindrance imposed by the methano bridge.
Electrocyclic Reactions: Under thermal or photochemical conditions, the π-system could undergo electrocyclic ring-opening or ring-closing reactions, leading to isomeric structures. The feasibility of such reactions would depend on the activation energy barriers and the stability of the resulting products.
Sigmatropic Rearrangements: The molecule could also be susceptible to sigmatropic rearrangements, involving the migration of a σ-bond across the π-system.
The methano bridge itself could participate in or influence these pericyclic reactions. For instance, a retro-Diels-Alder reaction could potentially lead to the extrusion of the methano bridge as a small molecule, although this would likely require high temperatures.
Theoretical and Computational Investigations of 10b,10c Methanoazuleno 2,1,8 Ija Azulene
Quantum Chemical Studies on Electronic Structure and Aromaticity
Quantum chemical calculations are indispensable tools for understanding the intricate electronic landscapes of complex organic molecules. For 10b,10c-Methanoazuleno(2,1,8-ija)azulene, these methods can provide profound insights into its electronic structure and the subtle nature of its aromaticity, which is a key determinant of its stability and reactivity.
Application of Aromaticity Criteria and Indices to this compound
The aromaticity of the parent azuleno[2,1,8-ija]azulene system has been computationally and experimentally supported, with studies on its derivatives indicating a significant diatropic ring current, a hallmark of aromaticity. mdpi.comresearchgate.net For the methano-bridged analogue, various computational aromaticity indices could be employed to quantify the degree of aromatic character and to understand the electronic consequences of the geometric distortion induced by the bridge.
Commonly used indices include:
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of a ring system. Negative NICS values are indicative of a diatropic ring current and aromaticity. It is anticipated that the azulene (B44059) subunits within this compound would exhibit negative NICS values, although the magnitude might be slightly reduced compared to the planar parent due to the out-of-plane distortion.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length equalization within a ring. A HOMA value approaching 1 suggests a high degree of aromaticity.
Para-Delocalization Index (PDI): This electronic index quantifies the delocalization of electrons between para-positioned carbon atoms in a six-membered ring.
FLU Index (FLU): An electronic index based on the fluctuation of electron delocalization in aromatic rings.
While specific calculated values for this compound are not available, the table below presents typical ranges for these indices in azulene-containing systems, which can serve as a benchmark for future computational studies on the target molecule.
| Aromaticity Index | Typical Value for Aromatic Azulene Ring | Interpretation |
| NICS(0) | -5 to -15 ppm | Negative value indicates diatropic ring current |
| HOMA | > 0.7 | Value closer to 1 indicates greater bond equalization and aromaticity |
| PDI | > 0.05 | Higher values suggest greater electron delocalization |
| FLU | < 0.01 | Lower values indicate more stable and aromatic systems |
Frontier Molecular Orbital (FMO) Theory Analysis of this compound
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and spectroscopic properties.
For the azuleno[2,1,8-ija]azulene system, the HOMO and LUMO are delocalized over the entire π-system. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, electrochemical behavior, and kinetic stability. Computational studies on derivatives of azuleno[2,1,8-ija]azulene have shown that their bandgap values range from 1.69 to 2.14 eV. mdpi.comresearchgate.net
The introduction of the methano bridge in this compound is expected to have a notable effect on the FMOs. The strain induced by the bridge could lead to a slight destabilization of the HOMO and stabilization of the LUMO, potentially resulting in a smaller HOMO-LUMO gap compared to a hypothetical planar, unbridged analogue. The spatial distribution of the HOMO and LUMO would also be affected, with possible localization of electron density near the bridge.
Below is a table summarizing the HOMO-LUMO gap data for some phenyl- and thiophene-annulated azuleno[2,1,8-ija]azulene derivatives, which provides a reference for the electronic properties of this class of molecules. mdpi.com
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
| Phenyl-annulated derivative 1 | -5.25 | -3.11 | 2.14 |
| Thiophene-annulated derivative 2 | -5.12 | -3.43 | 1.69 |
Computational Prediction of Spectroscopic Signatures for this compound
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful methods for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The aromaticity of the azuleno[2,1,8-ija]azulene core, evidenced by a diatropic ring current, suggests that the protons on the periphery of the molecule would be deshielded and appear at high chemical shifts in the ¹H NMR spectrum. mdpi.com The protons of the methano bridge in this compound would likely be shielded due to their position above the π-system and would exhibit complex splitting patterns due to conformational constraints.
UV-Vis Spectroscopy: Derivatives of azuleno[2,1,8-ija]azulene are known to be colored compounds with molar extinction coefficients (ε) of nearly 3 x 10⁵ M⁻¹cm⁻¹. mdpi.comresearchgate.net TD-DFT calculations can predict the electronic transitions responsible for the observed absorption bands. For this compound, it is expected that the lowest energy absorption band would correspond to the HOMO-LUMO transition. The position of this band would be sensitive to the HOMO-LUMO gap.
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. The IR spectrum of this compound would be characterized by C-H stretching vibrations of the aromatic and methano bridge protons, as well as complex skeletal vibrations of the fused ring system.
The following table summarizes the key experimental spectroscopic data for derivatives of azuleno[2,1,8-ija]azulene. mdpi.com
| Spectroscopic Technique | Key Findings for Azuleno[2,1,8-ija]azulene Derivatives |
| ¹H NMR | Deshielded peripheral protons indicative of a diatropic ring current. |
| UV-Vis | Strong absorption in the visible region with high molar extinction coefficients. |
Molecular Dynamics Simulations of Conformational Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a non-planar molecule like this compound, MD simulations could offer valuable insights into its conformational flexibility and how it interacts with other molecules or surfaces.
While no specific MD studies on this molecule have been reported, such simulations could be used to:
Study Intermolecular Interactions: Simulate the aggregation behavior of the molecule in different solvents or in the solid state. The curved shape of the molecule could lead to interesting packing motifs.
Simulate Behavior at Interfaces: Model the interaction of the molecule with surfaces, which is relevant for applications in materials science.
Density Functional Theory (DFT) Applications to Mechanistic Elucidation of Reaction Pathways
DFT is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can be used to identify transition states, calculate activation energies, and predict the feasibility of different reaction pathways.
For this compound, DFT could be applied to study a variety of potential reactions, including:
Thermal Rearrangements: The parent azulene is known to undergo thermal rearrangement to naphthalene. DFT could be used to investigate if similar rearrangements are possible for the more complex and strained methano-bridged system.
Cycloaddition Reactions: The electron-rich π-system of the azulene moieties could participate in cycloaddition reactions. DFT calculations can predict the regioselectivity and stereoselectivity of such reactions.
Electrophilic and Nucleophilic Additions: The non-uniform electron distribution in the azulene rings makes them susceptible to both electrophilic and nucleophilic attack. DFT can help predict the most likely sites of reaction.
While specific mechanistic studies on this compound are yet to be performed, the methodologies are well-established and could provide significant insights into its chemical reactivity.
Spectroscopic Characterization and Structural Elucidation of 10b,10c Methanoazuleno 2,1,8 Ija Azulene
X-ray Crystallography for Solid-State Structural Determination:There are no published crystal structures for 10b,10c-Methanoazuleno(2,1,8-ija)azulene. X-ray crystallographic data would provide unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and solid-state packing. Research has been conducted on the synthesis and crystal structure of various derivatives of the parent azuleno[2,1,8-ija]azulene system, but not for the specific methano-bridged compound.bohrium.com
The absence of this fundamental data suggests that this compound may be a novel compound that has not yet been synthesized or fully characterized, or that the relevant research has not been made publicly available. Further investigation into specialized chemical literature or future research may be required to obtain the necessary information to fulfill the detailed spectroscopic analysis requested.
Derivatives and Functionalization Strategies of 10b,10c Methanoazuleno 2,1,8 Ija Azulene
Systematic Synthetic Approaches to Novel Functionalized 10b,10c-Methanoazuleno(2,1,8-ija)azulene Derivatives
A significant breakthrough in the synthesis of functionalized this compound derivatives has been the development of a two-step sequence involving a four-fold aldol (B89426) condensation. nih.govbohrium.com This method has proven to be a robust and versatile route for creating a variety of annulated derivatives.
The key precursors for this synthesis are readily available tetrahydropentalene-2,5-(1H,3H)-dione and various aromatic dialdehydes. nih.govbohrium.com The four-fold aldol condensation between these starting materials leads to the formation of the core methanoazulene structure with fused aromatic rings. This systematic approach allows for the incorporation of different aromatic systems, such as phenyl and thiophene (B33073) rings, onto the core structure. bohrium.com
Further functionalization can be achieved through a range of chemical transformations, including nucleophilic addition, reduction, and oxidation reactions, which allow for the introduction of a wide array of substituents. bohrium.com The adaptability of this synthetic strategy has opened the door to the creation of a library of novel derivatives with tailored properties.
Investigation of Substituent Effects on the Electronic and Reactivity Profiles of Derivatives
The introduction of different substituents onto the this compound core has a profound impact on the electronic properties and reactivity of the resulting derivatives. These effects have been investigated through a combination of experimental techniques, such as UV/Visible spectroscopy and cyclic voltammetry, and theoretical DFT calculations. bohrium.com
Annulation of the core with aromatic rings, for instance, has been shown to significantly influence the bandgap of the molecules. Phenyl- and thiophene-annulated derivatives have exhibited bandgap values ranging from 1.69 to 2.14 eV. nih.gov This tunability of the HOMO-LUMO energy levels is a critical factor for applications in organic electronics.
The electrochemical behavior of these derivatives is also highly dependent on the nature of the substituents. The redox properties, including oxidation and reduction potentials, can be systematically altered, which in turn affects the stability and charge-transport characteristics of the molecules. bohrium.com For example, certain annulated derivatives have been utilized as semiconductors in organic field-effect transistors (OFETs), demonstrating charge mobility values as high as 0.05 cm² V⁻¹ s⁻¹. nih.gov
Below is a data table summarizing the optical and electronic properties of some representative annulated this compound derivatives.
| Derivative | Bandgap (eV) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Phenyl-annulated | 2.14 | ~3 x 10⁵ |
| Thiophene-annulated | 1.69 | ~3 x 10⁵ |
Data sourced from multiple studies. nih.gov
Exploration of Bridging and Annulation Strategies for Expanded Methanoazulene Systems
Expanding the π-conjugated system of this compound through bridging and annulation strategies is a key area of research aimed at developing materials with enhanced electronic and optical properties. The aforementioned four-fold aldol condensation serves as a primary method for achieving annulation with various aromatic and heteroaromatic rings. bohrium.com
The synthesis of phenyl- and thiophene-annulated azuleno[2,1,8-ija]azulene derivatives demonstrates the feasibility of extending the conjugation length of the core structure. bohrium.com These annulated systems exhibit altered aromaticity, as confirmed by ¹H NMR spectroscopy and DFT calculations, which show significant diatropic ring currents. nih.gov
Researchers are actively exploring the incorporation of other cyclic systems and the development of bridging units to create more complex, three-dimensional architectures. These expanded methanoazulene systems are of interest for their potential applications in areas such as molecular electronics and nonlinear optics, where extended π-conjugation is highly desirable.
Development of Catalytic Methodologies for Selective Functionalization of the Core Structure
While systematic synthetic routes for annulated derivatives have been established, the development of catalytic methodologies for the selective functionalization of the this compound core remains an area of active investigation. Current research efforts are focused on adapting existing catalytic C-H functionalization techniques, which have been successfully applied to the broader class of azulenes, to this specific methano-bridged system.
For the general azulene (B44059) framework, transition metal-catalyzed reactions have been employed for carbene and nitrene incorporation, offering a pathway to introduce new functional groups. nih.gov However, the unique steric and electronic environment of the 10b,10c-methano bridge presents both challenges and opportunities for selective catalytic transformations. The development of catalysts that can selectively target specific positions on the methanoazulenoazulene core would provide a powerful tool for fine-tuning its properties and accessing a wider range of novel derivatives. Future work in this area is anticipated to lead to more efficient and selective methods for the functionalization of this intriguing class of non-benzenoid aromatic compounds.
Advanced Research Applications of 10b,10c Methanoazuleno 2,1,8 Ija Azulene in Materials Science and Organic Electronics
Exploiting Unique Electronic Properties for Organic Electronic Device Development
The exploration of non-benzenoid aromatic hydrocarbons, such as derivatives of azuleno[2,1,8-ija]azulene, is driven by their distinctive electronic properties. bohrium.com These properties are fundamentally different from traditional polycyclic aromatic hydrocarbons, offering potential advantages in the design and fabrication of novel organic electronic devices.
Potential as Organic Semiconductors in Transistors and Diodes
Derivatives of azuleno[2,1,8-ija]azulene have been successfully synthesized and demonstrated to function as active semiconductor materials in Organic Field-Effect Transistors (OFETs). bohrium.com The performance of these materials is a direct consequence of their molecular structure and resulting electronic characteristics.
Recent research has focused on synthesizing phenyl- and thiophene-annulated derivatives of azuleno[2,1,8-ija]azulene. bohrium.com These modifications to the core structure allow for the tuning of the material's electronic properties. In OFETs, these derivatives have exhibited promising charge mobility values. bohrium.comnih.gov Charge carrier mobility is a critical parameter for a semiconductor, as it dictates the speed at which charge can move through the material and, consequently, the operational speed of the transistor. Values up to 0.05 cm² V⁻¹ s⁻¹ have been recorded for these azuleno[2,1,8-ija]azulene derivatives, indicating their potential for use in electronic applications. bohrium.comnih.gov The performance of these materials is also characterized by their bandgap, which for these derivatives ranges from 1.69 to 2.14 eV. bohrium.comnih.gov
| Property | Value | Reference |
| Charge Mobility (OFETs) | up to 0.05 cm² V⁻¹ s⁻¹ | bohrium.comnih.gov |
| Bandgap | 1.69 to 2.14 eV | bohrium.comnih.gov |
Applications in Organic Photovoltaic Devices and Solar Energy Conversion Systems
The tunable electronic properties of azuleno[2,1,8-ija]azulene derivatives make them intriguing candidates for organic photovoltaic (OPV) applications. The bandgap of a material is a key determinant of its ability to absorb sunlight and convert it into electrical energy. The bandgaps of synthesized azuleno[2,1,8-ija]azulene derivatives, falling within the visible to near-infrared region of the electromagnetic spectrum, suggest their potential as light-absorbing materials in solar cells. bohrium.comnih.gov
While specific device performance data for OPVs incorporating these materials is still an area of active research, the fundamental properties are promising. A material's ability to absorb light is quantified by its molar extinction coefficient. Derivatives of azuleno[2,1,8-ija]azulene have been shown to possess high molar extinction coefficients, on the order of nearly 3 x 10⁵ M⁻¹cm⁻¹, which is a desirable characteristic for an active layer in a solar cell. bohrium.comnih.gov Further research is needed to fully realize their potential in solar energy conversion systems.
Role in the Design and Development of Advanced Organic Dyes and Pigments
The inherent deep blue coloration of azulene (B44059) itself points to the potential of its derivatives as advanced organic dyes and pigments. mdpi.com The color of these compounds arises from their unique electronic structure and the energy difference between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The extended π-conjugated systems in azuleno[2,1,8-ija]azulene derivatives can be chemically modified to fine-tune their absorption and emission properties across the visible spectrum. This tunability is a highly sought-after feature in the development of new colorants for a variety of applications, from high-performance coatings to specialized inks.
Exploration in Novel Organic Light-Emitting Diode (OLED) Materials
The investigation into azuleno[2,1,8-ija]azulene derivatives for use in Organic Light-Emitting Diodes (OLEDs) is an emerging area of interest. The fluorescence and phosphorescence properties of organic molecules are central to their application in OLEDs. The unique electronic transitions within non-benzenoid hydrocarbons could potentially lead to new emissive materials with high quantum efficiencies and novel color profiles. Research in this area would focus on synthesizing derivatives with specific HOMO-LUMO gaps to achieve emission at desired wavelengths and on optimizing their performance within a multilayer OLED device structure.
Investigation of Supramolecular Assemblies and Self-Assembled Systems
The planar, aromatic nature of the azuleno[2,1,8-ija]azulene core provides a foundation for creating ordered supramolecular structures. Through non-covalent interactions such as π-π stacking and van der Waals forces, these molecules can self-assemble into well-defined architectures like nanowires, films, and crystals. The ability to control the self-assembly process is crucial for fabricating organic electronic devices with optimal performance, as the intermolecular arrangement significantly influences charge transport. The study of how chemical modifications to the azuleno[2,1,8-ija]azulene scaffold affect its self-assembly behavior is a key area for future research.
Development of Chemical Sensors and Probes Based on 10b,10c-Methanoazuleno(2,1,8-ija)azulene
The electronically active nature of the azuleno[2,1,8-ija]azulene system suggests its potential use in chemical sensing applications. The electronic and optical properties of these molecules can be sensitive to their local environment. The binding of an analyte to a functionalized azuleno[2,1,8-ija]azulene derivative could induce a measurable change in its absorption or fluorescence spectrum, or in its electrical conductivity. This principle could be harnessed to develop highly sensitive and selective chemical sensors for a range of target molecules. The design of such sensors would involve incorporating specific recognition sites onto the azuleno[2,1,8-ija]azulene framework.
Future Directions and Emerging Research Avenues for 10b,10c Methanoazuleno 2,1,8 Ija Azulene
Integration into Hybrid Organic-Inorganic Material Architectures
A significant frontier in materials science is the development of hybrid materials that synergistically combine the properties of organic and inorganic components. The distinct electronic characteristics of 10b,10c-Methanoazuleno(2,1,8-ija)azulene make it an attractive organic building block for such systems. Future research could focus on incorporating this molecule into metal-organic frameworks (MOFs) or as a surface ligand on inorganic nanoparticles and perovskites. In these architectures, the methanoazulenoazulene unit could serve as an electroactive or photoactive component, potentially enabling the development of novel sensors, catalysts, or optoelectronic devices. The interaction between the π-system of the organic molecule and the inorganic framework could lead to emergent properties not present in either component alone.
Exploration of Single-Molecule Electronic Properties and Device Potential
As the miniaturization of electronic components approaches the atomic scale, understanding the behavior of individual molecules becomes paramount. The parent azuleno[2,1,8-ija]azulene scaffold has shown promise in organic field-effect transistors (OFETs), with some derivatives exhibiting respectable charge carrier mobility. bohrium.comnih.gov A logical and exciting next step is to investigate the electronic properties of a single this compound molecule.
By fabricating single-molecule junctions, researchers could measure properties such as molecular conductance and explore its potential as a molecular switch or resistor. The methano-bridge introduces a specific three-dimensional geometry that could lead to unique charge transport pathways compared to its planar analogues. Such fundamental studies are crucial for assessing the viability of this compound in future molecular-scale electronic devices.
| Property | Reported Value for Azuleno[2,1,8-ija]azulene Derivatives |
| Band Gap | 1.69 to 2.14 eV bohrium.comnih.gov |
| Charge Carrier Mobility | Up to 0.05 cm² V⁻¹ s⁻¹ bohrium.comnih.gov |
This table presents data for derivatives of the parent azuleno[2,1,8-ija]azulene system, providing a benchmark for potential properties of this compound.
Development of Sustainable and Scalable Synthetic Methodologies
A significant hurdle in exploring the full potential of complex non-benzenoid hydrocarbons is often their synthesis. bohrium.com Current methods for producing the azuleno[2,1,8-ija]azulene core can be challenging and may suffer from low yields, limiting the availability of material for extensive research. bohrium.com A critical area for future work is the development of more sustainable and scalable synthetic routes to this compound. This involves exploring greener reaction conditions, improving atom economy, and designing pathways that are more efficient and cost-effective. The development of robust synthetic methods is a foundational step that will enable broader investigation into its properties and applications. Recent advances, such as using four-fold aldol (B89426) condensation reactions for the parent system, provide a promising starting point for developing new synthetic strategies. bohrium.comnih.gov
Synergistic Approaches: Combining Theoretical Predictions with Experimental Design
The interplay between theoretical calculations and experimental synthesis is a powerful tool in modern chemical research. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can predict key properties, including its electronic structure, absorption spectra, and charge transport characteristics. bohrium.com Future research should leverage this synergy more extensively. Theoretical modeling can be used to screen potential derivatives of the methanoazulenoazulene core, identifying structures with optimized properties for specific applications, such as a lower band gap for near-infrared absorption or a higher charge mobility for transistor applications. This predictive approach can guide synthetic efforts, saving time and resources by focusing on the most promising molecular targets.
Interdisciplinary Research Collaborations for Broader Scientific Impact
Realizing the potential of a novel compound like this compound requires a multifaceted approach that transcends traditional scientific disciplines. Future progress will heavily rely on collaborations between synthetic organic chemists, who can build the molecule; materials scientists, who can incorporate it into new architectures; physicists, who can characterize its fundamental properties; and engineers, who can design and fabricate devices. Research centers that foster such interdisciplinary environments are crucial for translating fundamental chemical discoveries into tangible technological advancements. nih.gov Establishing collaborative networks will be essential for exploring applications in fields ranging from organic electronics to materials science and beyond.
Q & A
Q. What are the common synthetic routes for 10b,10c-Methanoazuleno(2,1,8-ija)azulene, and what challenges arise during its preparation?
The synthesis typically involves multi-step reactions, such as aldol condensations, nucleophilic additions, and oxidations. For example, starting from 5H-cyclohept[a]azulen-5-ones, reactions with chloroketene yield intermediates like lactones, which are further treated with Et3N to form the target compound. Challenges include low yields in reduction steps (e.g., 54.7 formation) and dimerization risks due to extended π-conjugation . Optimization often requires protecting groups (e.g., CHO in 54.3) to control regioselectivity .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- X-ray crystallography : Resolves non-planar geometries, such as the fused pentagon-heptagon core .
- UV-Vis spectroscopy : Identifies π-π* transitions and conjugation length (e.g., absorption maxima at ~500 nm for annulated derivatives) .
- NMR spectroscopy : Detects aromatic proton environments and electronic asymmetry in the azulene framework .
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to resolve electronic property contradictions?
Density Functional Theory (DFT) calculations are critical for reconciling discrepancies between spectroscopic data (e.g., bond-length alternation vs. NMR aromaticity indices). For example, annulated derivatives exhibit bond-length equalization in oxidized states, suggesting global aromaticity, which can be validated via nucleus-independent chemical shift (NICS) calculations . Coupling DFT with spectroelectrochemical data (e.g., redox potentials) clarifies charge distribution in multi-redox systems .
Q. What strategies address contradictions in aromaticity assessments from NMR, X-ray, and computational data?
- NMR : Analyze diatropic ring currents via <sup>1</sup>H chemical shifts (e.g., upfield shifts in antiaromatic regions).
- X-ray : Quantify bond-length alternation (BLA) to assess local vs. global aromaticity.
- Computational : Apply Hückel’s rule and NICS(1)zz scans to evaluate ring currents. Contradictions arise due to dynamic vs. static aromaticity; multi-method validation is essential .
Q. How can factorial design optimize synthesis yield while minimizing side reactions?
A 2<sup>k</sup> factorial experiment could vary factors like temperature, catalyst loading, and solvent polarity. For example:
Q. How does annulation with benzene or thiophene alter the compound’s redox behavior?
Annulation extends π-conjugation, lowering oxidation potentials (e.g., ΔE1/2 ≈ −0.3 V for thiophene-annulated derivatives). Cyclic voltammetry reveals multi-redox states (up to +2), with aromaticity transitions confirmed by EPR silence in dications, indicating singlet ground states. Computational studies show annulation stabilizes radical cations via delocalization across fused rings .
Methodological Frameworks
Q. What theoretical frameworks guide research on this compound’s electronic properties?
- Hückel’s 4n+2 rule : Predicts local aromaticity in odd-membered rings (e.g., 5- and 7-membered azulene subunits).
- Baird’s rule : Explains excited-state antiaromaticity in photoexcited derivatives.
- Frontier Molecular Orbital (FMO) theory : Correlates HOMO-LUMO gaps with optical properties (e.g., λmax shifts upon annulation) .
Q. How do researchers design experiments to probe structure-property relationships in derivatives?
- Variable π-extension : Synthesize analogs with varying peripheral rings (e.g., naphthalene vs. thiophene) to modulate conjugation.
- Redox titrations : Use chemical oxidants (e.g., DDQ) to generate radical ions for EPR/UV-Vis analysis.
- Substituent effects : Introduce electron-donating/withdrawing groups to perturb charge distribution .
Data Analysis and Interpretation
Q. How are spectroscopic and electrochemical data analyzed to confirm aromaticity transitions?
- UV-Vis-NIR : Track absorption band shifts during oxidation (e.g., loss of π-π* bands at 500 nm and emergence of charge-transfer bands >700 nm).
- In-situ spectroelectrochemistry : Correlate oxidation states with spectral changes (e.g., isosbestic points indicating clean transitions).
- X-ray post-oxidation : Compare bond-length equalization in neutral vs. oxidized states to confirm aromaticity .
Q. What metrics quantify synthetic efficiency in multi-step routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
